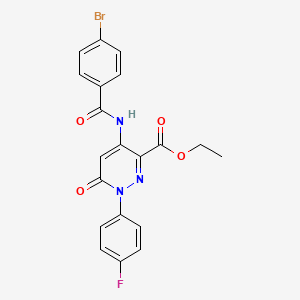

![molecular formula C18H14N2OS3 B2463957 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1,3-benzothiazol-6-carboxamida CAS No. 2097927-33-6](/img/structure/B2463957.png)

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1,3-benzothiazol-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

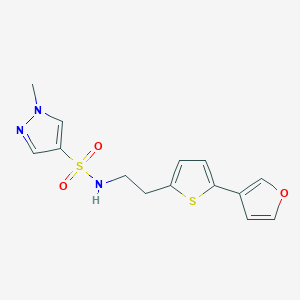

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide is an organic compound that combines the structural features of benzothiazole and bithiophene. This compound is of interest due to its potential applications in organic electronics, pharmaceuticals, and materials science. The presence of both benzothiazole and bithiophene moieties suggests it may exhibit unique electronic and photophysical properties.

Aplicaciones Científicas De Investigación

Celdas Solares de Perovskita

Los derivados del 2,2'-bitiofeno se han estudiado como posibles materiales de transporte de huecos (HTM) para células solares de perovskita (PSC) . Estos materiales son cruciales para la eficiencia de las PSC, y los derivados del 2,2'-bitiofeno han mostrado resultados prometedores en términos de sus propiedades electrónicas, fotofísicas y fotovoltaicas .

Electrónica Orgánica

Los compuestos que contienen tiofeno, bitioofeno u oligotiofeno se utilizan en varios campos de la ciencia y la tecnología, incluida la electrónica orgánica . Se investigan intensamente en la tecnología OLED, transistor de efecto de campo orgánico y células solares .

Síntesis de Nuevos Derivados de Bitioofeno

Se han utilizado nuevas reacciones y rutas activadas catalíticamente o a alta presión, incluidas la acoplamiento, la migración de doble enlace en sistemas alílicos y varios tipos de cicloadición y dihidroaminación para la síntesis de nuevos derivados de bitioofeno .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

Formation of 2,3’-bithiophene: This can be achieved through a cross-coupling reaction, such as the Suzuki or Stille coupling, starting from 2-bromothiophene and 3-thiopheneboronic acid.

Synthesis of the Benzothiazole Derivative: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

Coupling Reaction: The final step involves coupling the 2,3’-bithiophene derivative with the benzothiazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The thiophene rings in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The benzothiazole moiety can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones of the thiophene rings.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Chemistry:

Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensors: Its electronic properties can be exploited in the development of chemical sensors.

Biology and Medicine:

Pharmaceuticals: The benzothiazole moiety is known for its biological activity, and derivatives of this compound could be explored for antimicrobial or anticancer properties.

Industry:

Materials Science: The compound can be used in the development of new materials with specific electronic or photophysical properties.

Mecanismo De Acción

The mechanism by which N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide exerts its effects depends on its application:

In Organic Electronics: The compound acts as a semiconductor, facilitating charge transport through its conjugated system.

In Biological Systems: If used as a pharmaceutical, it may interact with specific enzymes or receptors, disrupting biological pathways critical for microbial survival or cancer cell proliferation.

Comparación Con Compuestos Similares

2,2’-Bithiophene: A simpler bithiophene derivative used in organic electronics.

Benzothiazole: A core structure in many biologically active compounds.

Uniqueness: N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide is unique due to the combination of bithiophene and benzothiazole moieties, which may confer enhanced electronic properties and potential biological activity compared to simpler analogs.

Would you like more detailed information on any specific section?

Propiedades

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS3/c21-18(12-1-3-15-17(9-12)23-11-20-15)19-7-5-14-2-4-16(24-14)13-6-8-22-10-13/h1-4,6,8-11H,5,7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPNJFITEZZXOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCC3=CC=C(S3)C4=CSC=C4)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Prop-2-enoyl)-2lambda6-thia-7-azaspiro[4.5]decane-2,2-dione](/img/structure/B2463877.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride](/img/structure/B2463878.png)

![N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463879.png)

![N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2463882.png)

![1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2463886.png)

![(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2463888.png)

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2463889.png)